molecular formula C10H7F4N3O2 B3047138 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-32-7

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B3047138
CAS RN: 1354704-32-7
M. Wt: 277.17
InChI Key: ZWBFGFDBSAHCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are known to exhibit a wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine core with difluoromethyl groups at the 4 and 6 positions, a methyl group at the 1 position, and a carboxylic acid group at the 3 position .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The carboxylic acid group could undergo typical acid-base reactions, while the difluoromethyl groups might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include derivatives of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Active Ingredients

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid could potentially be used as an intermediate in the synthesis of several crop-protection products .

Antiviral Applications

Fused pyridine derivatives, such as 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, are of increasing interest in drug design, especially for antiviral drugs .

Anticancer Applications

The structural similarity of many drugs, including anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Fused pyridine derivatives are found in the structures of substances with anticancer activities .

Antituberculosis Applications

Fused pyridine derivatives are also found in the structures of substances with antituberculosis activities .

Antibacterial and Antifungal Applications

Fused pyridine derivatives are found in the structures of substances with antibacterial and antifungal activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or agriculture, and optimizing its synthesis process .

properties

IUPAC Name

4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3O2/c1-17-9-5(6(16-17)10(18)19)3(7(11)12)2-4(15-9)8(13)14/h2,7-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFGFDBSAHCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(F)F)C(F)F)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136140
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

CAS RN

1354704-32-7
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.